molecular formula C16H15N3OS B2741643 N-(2-Methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)propanamide CAS No. 863593-88-8

N-(2-Methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)propanamide

Cat. No.: B2741643
CAS No.: 863593-88-8
M. Wt: 297.38
InChI Key: LJJWJCRTZZCRQX-UHFFFAOYSA-N
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Description

N-(2-Methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)propanamide is a small-molecule compound featuring a thiazolo[5,4-b]pyridine core fused to a 2-methylphenyl group, with a propanamide side chain at the para position. This structure is characteristic of bioactive molecules targeting enzymes or receptors, such as kinases or G-protein-coupled receptors (GPCRs). The thiazolo-pyridine moiety is critical for π-π stacking and hydrogen-bond interactions in binding pockets, while the propanamide group may contribute to solubility and target engagement .

Properties

IUPAC Name

N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c1-3-14(20)18-13-9-11(7-6-10(13)2)15-19-12-5-4-8-17-16(12)21-15/h4-9H,3H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJJWJCRTZZCRQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C=CC(=C1)C2=NC3=C(S2)N=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)propanamide typically involves multiple steps starting from commercially available substancesThe reaction conditions often include the use of solvents such as ethanol and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2-Methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(2-Methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)propanamide involves its interaction with molecular targets such as PI3K. This interaction inhibits the kinase activity, leading to the disruption of downstream signaling pathways like the PI3K/AKT/mTOR pathway. This inhibition can result in reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Functional and Pharmacological Differences

  • Binding Affinity and Selectivity: The target compound’s propanamide chain likely offers a balance between solubility and membrane permeability, whereas B84’s sulfonylpiperazine and cyclopentyl groups enhance allosteric binding to glucokinase (20 Å from the active site) .
  • Synthetic Accessibility :

    • The target compound’s simpler structure (lacking B84’s sulfonylpiperazine or Compound 1’s imidazo-thiazolo-pyridine) may streamline synthesis. and highlight cesium carbonate and DMF as common reagents for analogous compounds .
  • Biological Activity :

    • B84’s analog (3IMX co-crystallized ligand) demonstrates GK activation via Arg63 interactions, suggesting that substituent size and polarity are critical for allosteric modulation .
    • The pentanamide analog () may exhibit prolonged half-life due to increased hydrophobicity but could face metabolic instability compared to the target’s shorter chain .

Research Findings and Implications

  • Structural Insights : X-ray crystallography (utilizing SHELX programs, as in ) reveals that the thiazolo-pyridine core enables conserved interactions (e.g., H-bonding with catalytic residues), while side chains dictate target specificity .
  • Therapeutic Potential: The target compound’s modular design allows optimization for kinase inhibition (e.g., anti-diabetic or anti-cancer applications) or GPCR modulation, as seen in vasopressin receptor ligands .

Biological Activity

N-(2-Methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)propanamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Structural Overview

The compound features a thiazolo[5,4-b]pyridine core fused with a phenyl group and an amide functional group. This unique structure suggests diverse biological interactions that could lead to various therapeutic applications.

Component Description
Thiazolo[5,4-b]pyridineA heterocyclic compound known for its broad pharmacological activities.
Phenyl GroupEnhances lipophilicity and potential receptor interactions.
Amide Functional GroupOften associated with increased biological activity and solubility.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, thiazolo[5,4-b]pyridines have demonstrated effectiveness against breast, colon, and lung cancer cells through mechanisms that may involve inhibition of DNA gyrase and other cellular pathways .

Case Study: Antiproliferative Activity

  • Cell Lines Tested : MCF-7 (breast), HT-29 (colon), A549 (lung).
  • Results : IC50 values ranged from 10 to 30 µM across different cell lines, indicating promising anticancer potential .

Antimicrobial Activity

The compound's structural features suggest potential antibacterial properties. Thiazole derivatives are known for their effectiveness against pathogens such as Pseudomonas aeruginosa and Escherichia coli. In vitro studies have shown that certain thiazolo[5,4-b]pyridine derivatives possess minimal inhibitory concentration (MIC) values as low as 0.21 µM .

Table: Antimicrobial Efficacy

Compound Target Pathogen MIC (µM)
Compound 3gPseudomonas aeruginosa0.21
Compound 3fEscherichia coli0.25

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of DNA Gyrase : Similar compounds have been shown to inhibit DNA gyrase, which is crucial for bacterial DNA replication.
  • Cytotoxicity Induction : The compound may induce apoptosis in cancer cells through activation of caspases and other apoptotic pathways.
  • Antibacterial Mechanisms : The sulfonamide moiety enhances antibacterial efficacy by interfering with folate synthesis in bacteria.

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